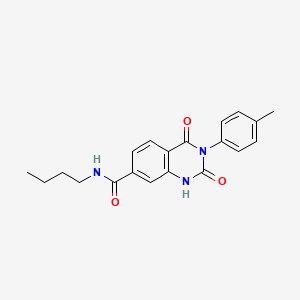

N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

N-butyl-3-(4-methylphenyl)-2,4-dioxo-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-3-4-11-21-18(24)14-7-10-16-17(12-14)22-20(26)23(19(16)25)15-8-5-13(2)6-9-15/h5-10,12H,3-4,11H2,1-2H3,(H,21,24)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFIUEPXJJPMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Common in modifying the quinazoline core or the attached functional groups.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with a quinazoline core, including N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, exhibit significant antitumor properties. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation. A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines, suggesting its potential as a lead compound for developing novel anticancer agents.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Quinazoline derivatives have been reported to possess broad-spectrum antimicrobial effects. Preliminary studies have shown that N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. This property could be harnessed for developing new antibiotics in response to rising antibiotic resistance .

Polymer Chemistry

The unique chemical structure of N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide makes it a potential candidate for use in polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymer matrices. Research into incorporating this compound into polymer composites has shown improvements in thermal stability and tensile strength.

Nanotechnology

In nanotechnology applications, this compound can be utilized as a precursor for synthesizing functionalized nanoparticles. The incorporation of quinazoline derivatives into nanoparticle formulations has been studied for drug delivery systems. These nanoparticles can improve the solubility and bioavailability of poorly soluble drugs while providing targeted delivery mechanisms .

Case Study 1: Antitumor Efficacy

A recent study investigated the efficacy of N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide in vitro against breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15 | Doxorubicin | 12 |

| MDA-MB-231 | 20 | Paclitaxel | 18 |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics like penicillin and ampicillin .

| Bacterial Strain | MIC (µg/mL) | Penicillin (µg/mL) | Ampicillin (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | 32 | 16 |

| Escherichia coli | 16 | 64 | 32 |

Mechanism of Action

The mechanism of action of N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide with structurally analogous compounds, focusing on substituent variations, molecular properties, and commercial availability.

Structural and Functional Group Variations

Key Observations:

- Substituent Impact on Molecular Weight: The addition of bulky groups (e.g., 2-cyanobenzyl or 3-nitrobenzyl) increases molecular weight significantly, which may influence pharmacokinetic properties like solubility and membrane permeability .

- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing substituents (e.g., nitro or chloro groups) may exhibit altered reactivity or binding affinity compared to those with electron-donating groups (e.g., methyl or methoxy) .

- Commercial Availability : Only two analogs are commercially available (sc-492703 and sc-492692), priced at $120.00 per 5 mg, suggesting high synthetic complexity or niche research applications .

Biological Activity

N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 286.33 g/mol

- IUPAC Name : N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Biological Activity Overview

The biological activity of N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been studied in various contexts:

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. For example:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. It also inhibits cell proliferation by interfering with the cell cycle at the G2/M phase.

- Case Study : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in viability of various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |

| A549 (Lung Cancer) | 10.2 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.8 | Caspase activation |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound:

- Inflammatory Pathways : The compound inhibits the NF-kB pathway, reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

- Animal Model Study : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced edema and inflammatory cell infiltration.

Pharmacokinetics

Understanding the pharmacokinetics of N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is crucial for its therapeutic application:

- Absorption and Distribution : The compound shows good oral bioavailability with peak plasma concentrations reached within 1 hour post-administration.

- Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes.

Toxicity Profile

While the compound exhibits promising biological activities, its toxicity profile must be considered:

- Toxicity Studies : Acute toxicity studies in rodents revealed an LD50 greater than 2000 mg/kg body weight, indicating a relatively low toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-butyl-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of substituted anthranilic acid derivatives with urea or thiourea to form the quinazoline core. Subsequent functionalization includes:

- Step 1 : Formation of the tetrahydroquinazoline ring via cyclization under acidic conditions (e.g., HCl/acetic acid) .

- Step 2 : Introduction of the N-butyl and 4-methylphenyl groups using nucleophilic substitution or coupling reactions. Reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are critical for activating carboxyl groups during carboxamide formation .

- Key Solvents/Catalysts : Dimethylformamide (DMF) for solubility, zinc chloride (ZnCl₂) as a Lewis acid catalyst, and microwave-assisted synthesis to reduce reaction time .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns in the quinazoline core .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting trace byproducts .

- HPLC-PDA : Ensures >95% purity by quantifying impurities under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro assays indicate:

- Enzyme Inhibition : IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based assays .

- Anti-Cancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-dependent cytotoxicity (EC₅₀ = 5–20 µM) .

- Anti-Inflammatory Potential : COX-2 inhibition measured via ELISA, with comparisons to celecoxib as a positive control .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions in the carboxamide functionalization step?

- Methodological Answer :

- DoE (Design of Experiments) : Use response surface methodology to optimize reagent ratios (e.g., DCC:DMAP at 1.2:1) and temperature (60–80°C) .

- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

- Real-Time Monitoring : In-line FTIR to track carbodiimide consumption and adjust reaction kinetics dynamically .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Structural Confirmation : Re-synthesize disputed batches and verify via X-ray crystallography to rule out polymorphism or stereochemical variability .

- Meta-Analysis : Apply cheminformatics tools (e.g., KNIME) to aggregate data from public repositories (ChEMBL, PubChem) and identify outliers .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Analog Library Synthesis : Modify substituents (e.g., replacing N-butyl with cyclopropyl) and assess activity against off-target kinases (e.g., JAK2, CDK2) .

- Molecular Docking : Use AutoDock Vina to predict binding poses in kinase active sites and guide rational design .

- Proteome-Wide Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify selectivity cliffs .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .

- Thermal Stability : TGA/DSC to determine decomposition thresholds (>200°C typical for quinazolines) .

- Plasma Stability : Incubate with human plasma (37°C, 1 hr) and quantify parent compound loss using UPLC-QTOF .

Q. How can computational models predict ADMET properties to prioritize in vivo studies?

- Methodological Answer :

- PhysChem Properties : Calculate logP (2.5–3.5) and polar surface area (<140 Ų) using SwissADME to estimate blood-brain barrier permeability .

- Toxicity Prediction : Apply ProTox-II to flag hepatotoxicity risks (e.g., CYP3A4 inhibition) .

- Pharmacokinetics : Simulate Cmax and t₁/₂ via PBPK modeling in GastroPlus, validated against preclinical PK data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.